molecular formula C9H16N4O B1491187 3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098047-63-1

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1491187
CAS No.: 2098047-63-1
M. Wt: 196.25 g/mol
InChI Key: RIQZEWZAEAFFKV-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[311]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic core through a cycloaddition reaction. This can be achieved using a Diels-Alder reaction or a similar cycloaddition process.

    Introduction of the azido group: The azido group is introduced via nucleophilic substitution, where an appropriate azide source reacts with a suitable leaving group on the bicyclic core.

    Methoxylation: The methoxy group is introduced through an alkylation reaction, typically using methanol and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azido or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azido substitution.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in bioorthogonal reactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as high-energy density compounds.

Mechanism of Action

The mechanism of action of 3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The methoxy group can enhance the compound’s solubility and bioavailability. The bicyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: Lacks the azido and methoxy groups, making it less versatile in chemical reactions.

    6-Methoxy-3-azabicyclo[3.1.1]heptane: Lacks the azido group, reducing its potential for bioorthogonal chemistry.

    3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptane: Lacks the methoxy group, which may affect its solubility and bioavailability.

Uniqueness

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of both the azido and methoxy groups, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups with the rigid bicyclic core makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(2-azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-14-9-7-4-8(9)6-13(5-7)3-2-11-12-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZEWZAEAFFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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